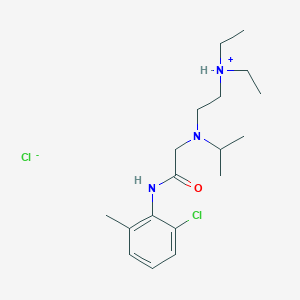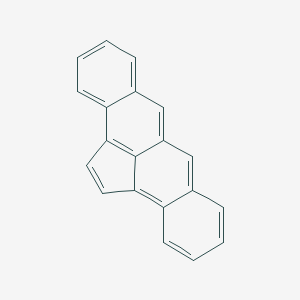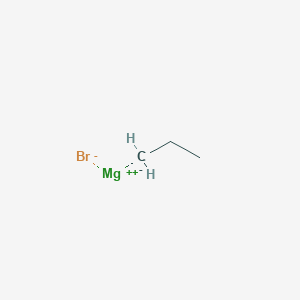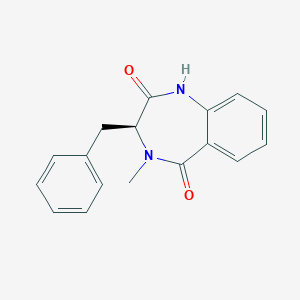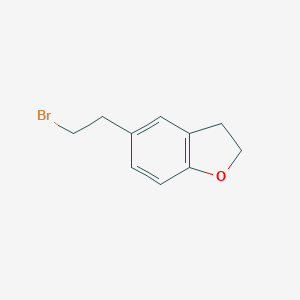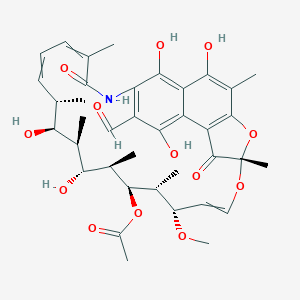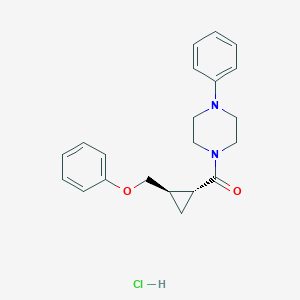
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- (PPC) is a chemical compound that has been extensively studied for its potential use in scientific research. PPC is a cyclopropyl derivative of piperazine, which has been shown to have a range of biological activities.
作用机制
The mechanism of action of Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- is not fully understood, but it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of gamma-aminobutyric acid (GABA) and serotonin in the brain, which are known to have anxiolytic and antidepressant effects.
生化和生理效应
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory and analgesic effects. Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has several advantages for use in lab experiments. It has a relatively low toxicity profile and has been shown to be well-tolerated in animal models. Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- is also relatively easy to synthesize, making it a cost-effective option for research. However, Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has some limitations for use in lab experiments. It has a short half-life and may require repeated dosing to maintain therapeutic levels. Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- may also have off-target effects, which could complicate the interpretation of results.
未来方向
For the study of Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- include the development of more potent and selective derivatives, investigation of long-term effects, and exploration of its potential use in the treatment of other neurological and psychiatric disorders.
合成方法
The synthesis of Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- involves the reaction of 1-(2-bromoethyl)-4-phenylpiperazine with cyclopropylcarbonyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with phenoxymethyl chloride and sodium hydride to yield Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans-. This synthesis method has been reported to have a yield of 70-80% and is relatively simple to perform.
科学研究应用
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has been studied for its potential use in a range of scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has also been studied for its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
属性
CAS 编号 |
102617-34-5 |
|---|---|
产品名称 |
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- |
分子式 |
C21H25ClN2O2 |
分子量 |
372.9 g/mol |
IUPAC 名称 |
[(1R,2R)-2-(phenoxymethyl)cyclopropyl]-(4-phenylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c24-21(20-15-17(20)16-25-19-9-5-2-6-10-19)23-13-11-22(12-14-23)18-7-3-1-4-8-18;/h1-10,17,20H,11-16H2;1H/t17-,20+;/m0./s1 |
InChI 键 |
RSDUUYJVIKKFAF-YFUYRHFLSA-N |
手性 SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)[C@@H]3C[C@H]3COC4=CC=CC=C4.Cl |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC3COC4=CC=CC=C4.Cl |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC3COC4=CC=CC=C4.Cl |
其他 CAS 编号 |
102617-34-5 |
同义词 |
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, mono hydrochloride, trans- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



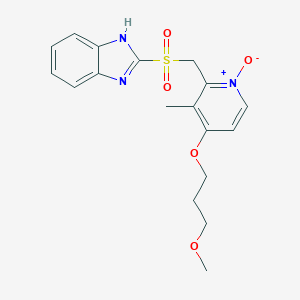
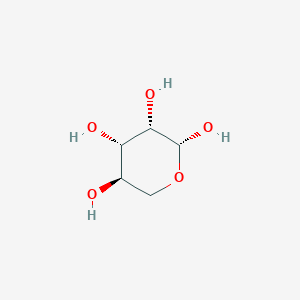
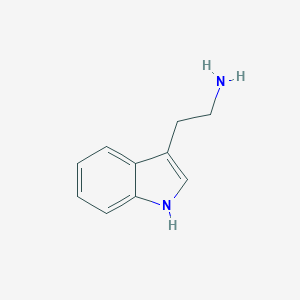
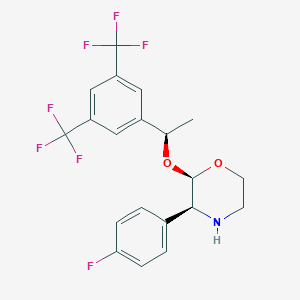
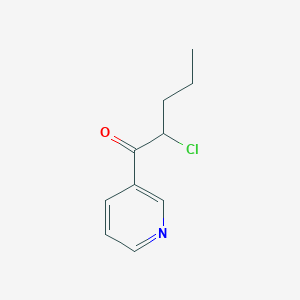
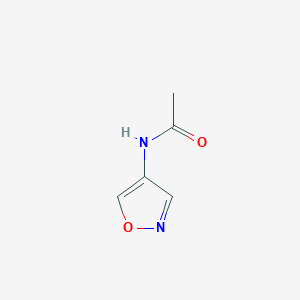
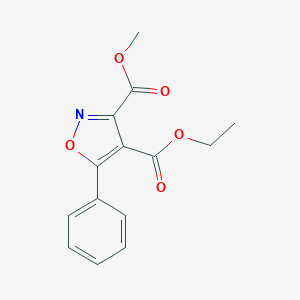
![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)
